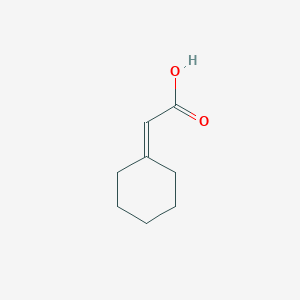

2-Cyclohexylideneacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylideneacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYISVNNIPKTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC(=O)O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165855 | |

| Record name | Acetic acid, cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-91-6 | |

| Record name | Acetic acid, cyclohexylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylideneacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclohexylideneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclohexylideneacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDW887E3XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Cyclohexylideneacetic Acid from Cyclohexanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2-cyclohexylideneacetic acid, a valuable building block in medicinal chemistry and materials science, represents a fundamental challenge in olefination chemistry. This technical guide provides an in-depth analysis of the principal synthetic routes originating from cyclohexanone. We move beyond mere procedural outlines to explore the mechanistic underpinnings, strategic advantages, and practical limitations of the Horner-Wadsworth-Emmons, Wittig, and Reformatsky reactions. By dissecting the causality behind experimental choices and presenting validated protocols, this document serves as a comprehensive resource for optimizing the synthesis of this important α,β-unsaturated carboxylic acid and its ester derivatives.

Introduction and Strategic Overview

This compound and its corresponding esters are key intermediates in the synthesis of various pharmaceuticals and complex organic molecules. The exocyclic double bond conjugated with the carbonyl group provides a reactive handle for a multitude of transformations. The primary challenge in their synthesis from cyclohexanone lies in the efficient and stereoselective formation of this carbon-carbon double bond.

Three classical name reactions are predominantly employed for this transformation. The choice among them is not arbitrary but is dictated by factors such as desired stereochemistry, substrate reactivity, and, critically, the ease of product purification.

| Synthetic Route | Key Reagent | Primary Product | Stereoselectivity | Byproduct | Purification |

| Horner-Wadsworth-Emmons | Phosphonate Ester | α,β-Unsaturated Ester | High (E)-selectivity[1][2][3] | Water-soluble Phosphate Salt | Simple Aqueous Extraction[1][4] |

| Wittig Reaction | Phosphonium Ylide | Alkene (E/Z mixture) | Ylide Dependant[5][6] | Triphenylphosphine Oxide | Often requires Chromatography[4] |

| Reformatsky Reaction | α-Halo Ester + Zinc | β-Hydroxy Ester | N/A (requires dehydration) | Zinc Salts | Straightforward |

This guide will dissect each of these methodologies, providing the requisite theoretical grounding and practical protocols to empower researchers in making an informed decision for their specific synthetic goals.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Method of Choice

For the synthesis of this compound derivatives, the Horner-Wadsworth-Emmons (HWE) reaction is frequently the superior method. Its primary advantages are the high stereoselectivity for the thermodynamically favored (E)-alkene and the operational simplicity of the workup.[1][3][4]

Mechanistic Rationale

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide.[1][7] The reaction proceeds through the following key steps:

-

Deprotonation: A strong base, typically sodium hydride (NaH), deprotonates the α-carbon of the phosphonate ester (e.g., triethyl phosphonoacetate) to form a highly nucleophilic phosphonate carbanion.[1][2]

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of cyclohexanone. This addition is the rate-limiting step and forms an intermediate.[1][8]

-

Oxaphosphetane Formation & Elimination: The intermediate cyclizes to form a four-membered oxaphosphetane ring, which rapidly collapses.[2][8] The driving force for this elimination is the formation of a very stable phosphorus-oxygen double bond in the phosphate byproduct. This elimination preferentially yields the (E)-alkene.[3]

Detailed Experimental Protocol: Synthesis of Ethyl Cyclohexylideneacetate

This protocol is adapted from a procedure published in Organic Syntheses, ensuring its robustness and reproducibility.[9]

Reagents & Quantities:

| Reagent | Molar Eq. | Amount | M.W. | Moles |

| Sodium Hydride (60% in oil) | 1.1 | 1.32 g | 24.00 | 0.033 |

| Anhydrous Benzene | - | 75 mL | - | - |

| Triethyl phosphonoacetate | 1.0 | 7.40 g | 224.16 | 0.033 |

| Cyclohexanone | 1.0 | 3.27 g | 98.14 | 0.033 |

Procedure:

-

Preparation: A 250 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. The system is flushed with dry nitrogen.

-

Base Suspension: 1.32 g of 60% sodium hydride is washed with anhydrous benzene to remove mineral oil, then suspended in 50 mL of fresh anhydrous benzene.

-

Ylide Formation: 7.40 g of triethyl phosphonoacetate is added dropwise to the stirred NaH suspension at room temperature. The mixture is stirred for 1 hour after the addition is complete to ensure full formation of the phosphonate carbanion. Hydrogen gas evolution will be observed.[9]

-

Carbonyl Addition: A solution of 3.27 g of cyclohexanone in 25 mL of anhydrous benzene is added dropwise to the ylide solution, maintaining the temperature between 20-30°C with an ice bath.[9]

-

Reaction Completion: After the addition, the mixture is heated to 60-65°C for 15 minutes. A gummy precipitate of sodium diethyl phosphate will form.[9]

-

Workup: The mixture is cooled, and the benzene solution is decanted. The precipitate is washed with several portions of hot benzene. The combined benzene fractions are washed with water (3 x 50 mL) and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude ester can be purified by vacuum distillation to yield ethyl cyclohexylideneacetate.

-

Hydrolysis (Optional): To obtain the final acid, the purified ester is subjected to standard saponification using aqueous NaOH or KOH, followed by acidic workup.

The Wittig Reaction: The Classic Approach

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyls.[10][11][12] However, for the synthesis of this compound esters, it presents significant practical challenges.

Mechanistic Rationale

The reaction involves a phosphonium ylide, which is less nucleophilic than its HWE counterpart. The mechanism is generally understood to proceed via a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly.[13][14] This intermediate then collapses to form the alkene and triphenylphosphine oxide (TPPO). The formation of the extremely stable P=O bond in TPPO is the thermodynamic driving force for the reaction.[13]

Protocol and Key Challenges

Protocol Outline:

-

Ylide Preparation: A phosphonium salt (e.g., (carboethoxymethyl)triphenylphosphonium bromide) is suspended in an anhydrous solvent like THF. A strong base (e.g., potassium tert-butoxide) is added to generate the characteristic orange-red ylide.[14]

-

Reaction: The ylide solution is cooled and cyclohexanone is added. The reaction is stirred until completion, monitored by TLC.

-

Workup and Purification: The reaction is quenched and extracted. The major challenge arises here: the byproduct, triphenylphosphine oxide, is non-polar and often co-elutes with the desired product during silica gel chromatography, making purification difficult and reducing isolated yields.[4][7]

The Reformatsky Reaction: An Organozinc Approach

The Reformatsky reaction provides an alternative route that avoids phosphorus-based reagents. It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[15][16][17]

Mechanistic Rationale

-

Organozinc Formation: Zinc metal undergoes oxidative insertion into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate) to form an organozinc reagent, often called a Reformatsky enolate.[15][18]

-

Carbonyl Addition: This enolate is less reactive than a Grignard reagent or lithium enolate, and it adds nucleophilically to the carbonyl carbon of cyclohexanone.[18][19]

-

Hydrolysis: An acidic workup protonates the resulting zinc alkoxide to yield a β-hydroxy ester.[15][20]

-

Dehydration: The β-hydroxy ester must then be dehydrated, typically under acidic conditions, to form the target α,β-unsaturated ester.

Protocol and Considerations

Protocol Outline:

-

Zinc Activation: Zinc dust is activated, often with a small amount of iodine or by washing with dilute acid.

-

Reaction: Activated zinc, cyclohexanone, and ethyl bromoacetate are heated in an inert solvent like benzene or THF.[16]

-

Workup: The reaction is cooled and quenched with dilute acid, followed by extraction to isolate the β-hydroxy ester.

-

Dehydration: The isolated β-hydroxy ester is heated with a dehydrating agent (e.g., catalytic sulfuric acid, P₂O₅) to yield the final product.

The primary drawback of this method is its two-step nature (addition followed by a separate dehydration step), which can impact overall yield.

Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and its structure confirmed.

General Purification Workflow

Spectroscopic Characterization

The identity and purity of this compound (or its ester) are confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Key signals include a strong C=O stretch for the carboxylic acid or ester (approx. 1690-1740 cm⁻¹) and a C=C stretch for the conjugated alkene (approx. 1650 cm⁻¹).

-

¹H NMR Spectroscopy: A characteristic signal for the vinylic proton (=C-H) will appear in the downfield region (approx. 5.6-6.0 ppm). The protons on the cyclohexyl ring will appear as complex multiplets in the aliphatic region.

-

¹³C NMR Spectroscopy: Diagnostic peaks include the carbonyl carbon (approx. 165-175 ppm) and the two sp² hybridized carbons of the double bond (approx. 120-160 ppm).

Conclusion and Recommendation

For the synthesis of this compound and its esters from cyclohexanone, the Horner-Wadsworth-Emmons reaction stands out as the most efficient and practical method. Its key advantages—high (E)-stereoselectivity, enhanced reactivity with ketones, and a simple purification process due to its water-soluble byproduct—make it the preferred choice for both lab-scale and potential scale-up operations.[1][3][4] While the Wittig reaction is mechanistically foundational and the Reformatsky reaction offers a phosphorus-free alternative, the HWE reaction provides a superior combination of yield, selectivity, and operational convenience that is highly valued in a professional research and development setting.

References

- Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia.

- Reformatsky reaction. (n.d.). In Wikipedia.

- Reformatsky Reaction. (n.d.). Organic Chemistry Portal.

- Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry.

- Jakubke, H.-D. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- Horner-Wadsworth-Emmons reaction. (2014, May 22). Slideshare.

- Reformatsky reaction. (n.d.). BYJU'S.

- JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism.

- Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts.

- Reformatsky reaction Mechanism. (n.d.). Physics Wallah.

- Wittig Reaction. (n.d.). BYJU'S.

- Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Journal of Organic Chemistry, 64(18), 6815-6821. [Link]

- The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps.

- contrasting the Wittig and Horner-Wadsworth-Emmons reaction. (2019, January 10). YouTube.

- Reformatsky reaction. (n.d.). Grokipedia.

- Reformatsky Reaction. (n.d.). NROChemistry.

- Wittig Reaction. (2023, January 22). Chemistry LibreTexts.

- Vlase, T., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1835. [Link]

- Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. (2025, August 9). ResearchGate.

- Reformatsky Reaction. (n.d.). Name-Reaction.com.

- (E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid. (n.d.). SpectraBase.

- The Reformatsky Reaction Mechanism. (2024, July 20). YouTube.

- Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium. (2025, August 7). ResearchGate.

- Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal.

- preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure.

- A Practical and Convenient Protocol for the Synthesis of ( E )-α,β-Unsaturated Acids. (2025, August 10). ACS Publications.

- Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. (n.d.). MDPI.

- ethyl cyclohexylideneacetate. (n.d.). Organic Syntheses Procedure.

- The Wittig Reaction. (2023, January 22). Chemistry LibreTexts.

- Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins. (n.d.). PMC - PubMed Central.

- Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC.

- Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (n.d.). OpenReview.

- Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions. (n.d.). PubMed.

- Purification and characterization of two reversible and ADP-dependent acetyl coenzyme A synthetases from the hyperthermophilic archaeon Pyrococcus furiosus. (n.d.). PMC - NIH.

- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. byjus.com [byjus.com]

- 12. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 13. jove.com [jove.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 16. byjus.com [byjus.com]

- 17. grokipedia.com [grokipedia.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Reformatsky Reaction [organic-chemistry.org]

- 20. Reformatsky Reaction| Reaction Mechanism of Reformatsky Reaction [pw.live]

2-Cyclohexylideneacetic acid molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Cyclohexylideneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₈H₁₂O₂) is a bifunctional organic molecule that serves as a valuable scaffold in synthetic and medicinal chemistry.[1] Its unique architecture, featuring a cyclohexyl ring, an exocyclic double bond, and a carboxylic acid group, gives rise to specific stereochemical, electronic, and reactive properties. This guide provides a comprehensive analysis of its molecular structure, orbital hybridization, and bonding, validated by spectroscopic evidence. We will delve into the conformational intricacies of the ring system, the electronic delocalization within the α,β-unsaturated acid moiety, and provide a field-proven protocol for its stereoselective synthesis. This document is intended to serve as a foundational resource for researchers leveraging this molecule in complex synthetic pathways and drug design.

Deconstruction of the Molecular Architecture

The structure of this compound is best understood by dissecting it into its three constituent components: the saturated carbocyclic ring, the exocyclic alkene, and the terminal carboxylic acid. The interplay between these components dictates the molecule's overall geometry, stability, and chemical behavior.

Conformational Landscape of the Cyclohexyl Ring

Like unsubstituted cyclohexane, the six-membered ring in this compound adopts a chair conformation to minimize torsional and steric strain.[2] This is the lowest energy arrangement for the sp³ hybridized carbons of the ring. However, the presence of the sp² hybridized carbon (C1) as part of the exocyclic double bond introduces a degree of flattening at that position. Crystal structure analysis of similar cyclohexylidene derivatives confirms the prevalence of the chair conformation for the ring system.[3][4]

Stereochemistry of the Exocyclic Alkene

The exocyclic double bond introduces the possibility of E/Z isomerism. However, due to the cyclic nature of one substituent, the geometry is fixed. The primary stereochemical consideration arises during synthesis. Olefination reactions used to construct this moiety, such as the Horner-Wadsworth-Emmons (HWE) reaction, exhibit a strong preference for the formation of the (E)-isomer where the larger substituents on the double bond are positioned trans to each other.[5][6] This stereoselectivity is a key advantage for its application in targeted synthesis.

Carboxylic Acid Conformation

The carboxylic acid group itself has rotational freedom around the C-C single bond. It predominantly exists in one of two planar conformations: syn and anti. The syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is generally more stable due to favorable dipole interactions and the potential for intramolecular hydrogen bonding.[7]

A Quantum View of Bonding and Electronics

A deeper understanding of the molecule's properties requires an examination of its electronic structure, focusing on orbital hybridization and delocalization.

Hybridization and Bond Framework

The molecule presents a clear distinction between sp³ and sp² hybridized centers, which defines its geometry and reactivity.

-

sp³ Hybridization: Five of the six carbons in the cyclohexyl ring (C2-C6) are sp³ hybridized, resulting in a tetrahedral geometry and forming the flexible, saturated portion of the molecule.

-

sp² Hybridization: The remaining carbon of the ring (C1), the adjacent vinylic carbon (Cα), and the carboxyl carbon (Cβ) are all sp² hybridized. This enforces a trigonal planar geometry around these atoms. The two oxygen atoms of the carboxyl group are also considered sp² hybridized, accommodating lone pairs in sp² orbitals.

The framework of the molecule is constructed from a robust network of sigma (σ) bonds formed by the overlap of these hybrid orbitals and the s orbitals of the hydrogen atoms.

Table 1: Summary of Hybridization and Bond Types

| Atom(s) | Hybridization State | Key Bonds Formed |

| C1, Cα, Cβ | sp² | σ(sp²-sp²), σ(sp²-sp³), σ(sp²-s), π(p-p) |

| C2, C3, C4, C5, C6 | sp³ | σ(sp³-sp³), σ(sp³-s) |

| Carbonyl Oxygen (O) | sp² | σ(sp²-sp²), π(p-p) |

| Hydroxyl Oxygen (OH) | sp² | σ(sp²-sp²), σ(sp²-s) |

The Conjugated π-System and Resonance

The defining electronic feature of this compound is the conjugation between the C=C double bond and the C=O double bond of the carboxylic acid. The parallel alignment of the p-orbitals on C1, Cα, and the carboxyl group (Cβ and O) allows for the delocalization of π-electrons across this four-atom system.

This electron delocalization is best represented by resonance structures, which illustrate the distribution of electron density. This has several critical consequences:

-

Increased Stability: Resonance stabilization makes the conjugated system more thermodynamically stable than isolated double bonds.

-

Modified Bond Character: The Cα-Cβ bond acquires partial double-bond character, leading to a shorter bond length than a typical C-C single bond. Conversely, the C=C and C=O bonds gain partial single-bond character.

-

Altered Reactivity: The electron density is pulled towards the electronegative oxygen atom, making the C1 carbon electrophilic and susceptible to nucleophilic attack (e.g., in Michael additions).

Diagram 1: Orbital Overlap in the Conjugated System

Caption: p-orbital overlap forming the delocalized π-system.

Spectroscopic Signature: The Experimental Validation

The theoretical model of structure and bonding is confirmed by spectroscopic analysis. The predictable electronic environment gives rise to a distinct and interpretable spectroscopic signature.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds, providing direct evidence for the functional groups present.[8][9]

-

O-H Stretch: A very broad absorption centered around 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption at approximately 1690 cm⁻¹. The frequency is lower than that of a saturated carboxylic acid (~1710 cm⁻¹) due to the conjugation, which weakens the carbonyl double bond.

-

C=C Stretch: An absorption of medium intensity around 1650 cm⁻¹, confirming the presence of the alkene.

-

C-H Stretches: A band for sp² C-H stretches appears just above 3000 cm⁻¹, while the more intense sp³ C-H stretches from the cyclohexyl ring appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom.[10]

-

¹H NMR:

-

Carboxyl Proton (-COOH): A broad singlet appearing far downfield (δ 10-12 ppm) due to extreme deshielding and hydrogen bonding. This signal disappears upon shaking with D₂O.

-

Vinylic Proton (=CH-): A singlet at δ ~5.8 ppm. Its downfield position is a result of the anisotropic effect of the double bond and deshielding from the conjugated carbonyl group.

-

Allylic Protons (-CH₂-C=): The four protons on the carbons adjacent to the exocyclic double bond are deshielded and appear as a multiplet around δ 2.2-2.4 ppm.

-

Cyclohexyl Protons (-CH₂-): The remaining six protons of the ring appear as a complex multiplet in the upfield region of δ 1.5-1.7 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): The least shielded carbon, appearing around δ 172 ppm.

-

Vinylic Carbons (=C<): The two sp² carbons of the double bond appear at δ ~160 ppm (C1, substituted) and δ ~115 ppm (Cα, proton-bearing).

-

Cyclohexyl Carbons (-CH₂-): The sp³ carbons of the ring appear in the range of δ 26-38 ppm.

-

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Shift / Frequency | Rationale |

| IR | O-H stretch | ~2500-3300 cm⁻¹ (broad) | Carboxylic acid dimer H-bonding |

| C=O stretch | ~1690 cm⁻¹ (strong) | Conjugated carbonyl | |

| C=C stretch | ~1650 cm⁻¹ (medium) | Alkene | |

| ¹H NMR | -COOH | δ 10-12 ppm (broad s) | Acidic, deshielded proton |

| =CH- | δ ~5.8 ppm (s) | Vinylic proton, deshielded by C=O | |

| Allylic -CH₂- | δ 2.2-2.4 ppm (m) | Adjacent to π-system | |

| Ring -CH₂- | δ 1.5-1.7 ppm (m) | Aliphatic protons | |

| ¹³C NMR | -C OOH | δ ~172 ppm | Carbonyl carbon |

| =C < (ring) | δ ~160 ppm | Quaternary sp² carbon | |

| =C H- | δ ~115 ppm | Protonated sp² carbon | |

| Ring -C H₂- | δ 26-38 ppm | Saturated sp³ carbons |

Field-Proven Synthesis Protocol: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for the stereoselective synthesis of α,β-unsaturated esters from aldehydes or ketones, which can then be hydrolyzed to the target carboxylic acid.[5][11] It offers significant advantages over the classical Wittig reaction, including higher (E)-selectivity and easier purification, as the phosphate byproduct is water-soluble.[12][13]

Causality Behind Experimental Choices:

-

Reagent Choice: Triethyl phosphonoacetate is a stabilized phosphonate, making its corresponding carbanion highly nucleophilic but not excessively basic, which minimizes side reactions. Cyclohexanone is the carbonyl partner.

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the phosphonate to form the reactive carbanion. The reaction is irreversible as H₂ gas evolves.

-

Solvent: Anhydrous tetrahydrofuran (THF) is used as it is aprotic and effectively solvates the intermediate ions without interfering with the reaction.

-

Temperature Control: The initial deprotonation can be exothermic, so cooling is employed to maintain control. The subsequent addition of cyclohexanone is also performed at a controlled temperature to ensure a smooth reaction profile.

-

Hydrolysis: A final step using a strong base (like NaOH) followed by acidic workup is required to hydrolyze the resulting ethyl ester to the final carboxylic acid product.

Diagram 2: Experimental Workflow for HWE Synthesis

Caption: Step-by-step workflow for the synthesis of the target acid.

Step-by-Step Methodology

PART A: Synthesis of Ethyl 2-Cyclohexylideneacetate

-

Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen.

-

Carbanion Formation: Anhydrous THF (100 mL) and sodium hydride (1.2 eq, 60% dispersion in mineral oil) are added to the flask and cooled to 0°C. Triethyl phosphonoacetate (1.0 eq) dissolved in THF (20 mL) is added dropwise via the dropping funnel over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

-

Olefination: The resulting clear to yellowish solution is cooled back to 0°C. Cyclohexanone (1.05 eq) in THF (20 mL) is added dropwise. After addition, the ice bath is removed, and the reaction is stirred at room temperature overnight.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude ethyl ester is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

PART B: Hydrolysis to this compound

-

Saponification: The purified ethyl 2-cyclohexylideneacetate is dissolved in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide solution.

-

Reaction: The mixture is heated to reflux and maintained for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any non-acidic impurities.

-

Precipitation: The aqueous layer is cooled in an ice bath and acidified to pH 1 by the dropwise addition of concentrated HCl. A white precipitate of this compound forms.

-

Collection: The solid product is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield the final product.

Relevance in Drug Development

While this compound itself is not a drug, its structural motifs are highly relevant in medicinal chemistry.

-

Scaffold Hopping: The cyclohexyl group is a common bioisostere for phenyl rings, used to increase lipophilicity, improve metabolic stability, and explore new chemical space while maintaining a similar spatial arrangement.

-

Pharmacophore: The α,β-unsaturated acid moiety is a known Michael acceptor and can be used to form covalent bonds with biological targets, a strategy employed in the design of certain enzyme inhibitors.

-

Synthetic Building Block: Its bifunctional nature allows for further elaboration. The carboxylic acid can be converted to amides, esters, or other functional groups, while the alkene can participate in various addition reactions. This makes it a versatile starting point for the synthesis of more complex molecules for high-throughput screening libraries. The principles of reliable, stereoselective synthesis, such as the HWE reaction, are fundamental to modern drug discovery, which often relies on modular assembly strategies akin to "click chemistry" to rapidly generate and test new chemical entities.[14][15][16]

Conclusion

This compound is a molecule whose properties are a direct and predictable consequence of its structure and bonding. The conformational rigidity of the chair-like cyclohexyl ring, combined with the planar, electron-delocalized α,β-unsaturated system, creates a well-defined three-dimensional structure. This architecture is readily confirmed by standard spectroscopic techniques and can be reliably constructed using powerful synthetic methods like the Horner-Wadsworth-Emmons reaction. For researchers in organic synthesis and drug discovery, a thorough understanding of these fundamental principles is paramount for the rational design and successful implementation of this versatile chemical building block.

References

- Horner, L., Hoffmann, H., Wippel, H. G. (1958). Phosphinoxyde als Olefinierungsreagenzien. Chemische Berichte, 91(1), 61-63. (Note: While the direct English link is to the HWE reaction page, this is a foundational paper by Horner).

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 96206, this compound.

- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

- Wadsworth, W. S., Jr., & Emmons, W. D. (1962). Ethyl Cyclohexylideneacetate. Organic Syntheses, 42, 53.

- NROChemistry (n.d.). Horner-Wadsworth-Emmons Reaction.

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

- Cope, A. C., & Johnson, H. E. (1957). Prototropic Tautomerism of Allylic and Propenylic Un-saturated Systems. III. The Cyano Group. Journal of the American Chemical Society, 79(2), 363-367. (Note: While this is for a related cyano compound, the synthetic principle via Knoevenagel is relevant).

- Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(1), 108-135.

- Ward, S. C., et al. (2014). Crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o886–o887.

- University of Wisconsin-Madison, Department of Chemistry (n.d.). ¹H NMR Chemical Shifts.

- LibreTexts Chemistry (2023). 24.11: Spectroscopy of Amines.

- McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.

- Slideshare (2015). Conformational analysis.pptx.

- Borse, A. U., et al. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 16(10), 4935-4940.

- Hughes, A. J., & Spangler, J. E. (2020). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Chemical Information and Modeling, 60(11), 5520–5527.

- Newman, D. J., & Cragg, G. M. (2026). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Journal of Natural Products, 89(1), 1-23. (Note: The publication date is in the future, citing as per the search result).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Conformational analysis.pptx [slideshare.net]

- 3. Crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. rjptonline.org [rjptonline.org]

- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 2-Cyclohexylideneacetic Acid: A Technical Guide

Introduction: The Molecular Blueprint

In the landscape of organic synthesis and drug development, the precise characterization of molecular architecture is paramount. 2-Cyclohexylideneacetic acid (CAS 1552-91-6), a seemingly simple bifunctional molecule, presents a rich tapestry of spectroscopic features that serve as a foundational case study for researchers.[1] Its structure, containing a rigid cyclohexyl ring, an exocyclic double bond, and a carboxylic acid moiety, offers a confluence of functionalities whose electronic and steric interplay can be decoded through a multi-pronged spectroscopic approach.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental spectra for this specific compound are not publicly available in spectral databases, this guide will leverage established spectroscopic principles, data from analogous structures such as its esters and the saturated counterpart (cyclohexylacetic acid), and field-proven insights to construct a robust and predictive analytical framework. For professionals in medicinal chemistry and materials science, understanding these spectral signatures is the first step toward predicting reactivity, understanding intermolecular interactions, and ensuring the quality and identity of synthetic intermediates.

Molecular Structure and Atom Numbering

A clear understanding of the atomic arrangement is crucial for the assignment of spectroscopic signals. The structure and numbering scheme for this compound are presented below.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of each proton is dictated by its local electronic environment, providing a fingerprint of its position relative to functional groups and neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves careful sample preparation and instrument calibration.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to ensure the observation of the acidic proton of the carboxyl group. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

Acquisition Parameters: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the signals to determine the relative number of protons corresponding to each peak.

Predicted ¹H NMR Spectral Data

The asymmetry of the molecule renders most protons chemically distinct. However, practical resolution may lead to overlapping signals, particularly for the cyclohexyl methylene protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality |

| H10 (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its position is solvent and concentration-dependent. |

| H7 (=CH-) | 5.5 - 6.0 | Singlet | 1H | This vinylic proton is directly attached to the electron-withdrawing carboxylic acid group and the exocyclic double bond, leading to a significant downfield shift. It has no adjacent protons, resulting in a singlet. |

| H2, H6 (Allylic) | 2.2 - 2.8 | Multiplet | 4H | These four protons are allylic to the double bond, which causes a downfield shift compared to typical cyclohexyl protons. The two positions (C2 and C6) are diastereotopic, and the protons on each carbon are also diastereotopic, leading to a complex multiplet. |

| H3, H4, H5 | 1.5 - 1.8 | Multiplet | 6H | These are the remaining methylene protons on the cyclohexane ring. They are in a more typical aliphatic environment and are expected to appear as a complex, overlapping multiplet. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework. Each unique carbon atom in the molecule gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: The same spectrometer is used.

-

Acquisition Parameters: Standard ¹³C acquisition involves proton decoupling to simplify the spectrum to a series of singlets. A sufficient relaxation delay and number of scans are crucial for accurate integration, especially for quaternary carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Standard Fourier transformation, phasing, and baseline correction are applied.

Predicted ¹³C NMR Spectral Data

The chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |

| C8 (C=O) | 170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it far downfield. |

| C1 (=C<) | 155 - 165 | This is a quaternary sp² carbon of the exocyclic double bond, part of the cyclohexane ring. Its position is significantly downfield due to being part of a double bond. |

| C7 (=CH) | 115 - 120 | This sp² carbon is bonded to a proton. It is shielded relative to C1 because it is further from the electron-withdrawing carbonyl group. |

| C2, C6 | 30 - 40 | These sp³ carbons are allylic to the double bond, causing a moderate downfield shift compared to typical alkane carbons. |

| C4 | 28 - 32 | This sp³ carbon is in a standard aliphatic environment within the ring. |

| C3, C5 | 25 - 29 | These sp³ carbons are also in a standard aliphatic environment. Minor differences in chemical shift between C3, C4, and C5 are expected due to their relative positions. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires placing a small drop of the liquid directly on the ATR crystal.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is standard. A background spectrum of the clean salt plates or ATR crystal should be taken first.

-

Acquisition: The sample spectrum is then recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the C=C double bond.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality & Key Features |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | This is a hallmark of a carboxylic acid dimer formed via hydrogen bonding. It is a very broad and often intense absorption that can obscure C-H stretching signals.[2] |

| 2850-2960 | C(sp³)-H stretch | Medium-Strong | These correspond to the C-H stretching vibrations of the methylene groups in the cyclohexane ring.[2] |

| ~3030 | C(sp²)-H stretch | Medium-Weak | The stretching vibration of the hydrogen attached to the exocyclic double bond (C7-H7). Often appears as a shoulder on the more intense C(sp³)-H bands. |

| 1690-1720 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is one of the most intense peaks in the spectrum. Its position indicates a conjugated carboxylic acid.[3] |

| 1640-1660 | C=C stretch | Medium | The stretching vibration of the exocyclic double bond. Its intensity is moderate as the bond is not fully symmetrical. |

| 1210-1320 | C-O stretch | Strong | Associated with the C-O single bond of the carboxylic acid group. |

| 910-950 | O-H bend | Broad, Medium | Out-of-plane bending of the carboxylic acid O-H group. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Acquisition (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a radical cation, the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₈H₁₂O₂) is 140.18 g/mol .[1] The mass spectrum is expected to show a molecular ion peak at m/z = 140.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

-

m/z = 140 (M⁺•): The molecular ion peak. Its presence confirms the molecular weight of the compound.

-

m/z = 123: Loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group. This is a common fragmentation for carboxylic acids.[4]

-

m/z = 95: Loss of the entire carboxyl radical (•COOH, 45 Da). This would leave the cyclohexylidene methyl cation.

-

m/z = 122: Loss of a water molecule (H₂O, 18 Da). This can occur via a McLafferty-type rearrangement involving a γ-hydrogen from the cyclohexyl ring.[5]

-

m/z = 67: A subsequent fragmentation of the m/z 95 ion, potentially through a retro-Diels-Alder (RDA) type cleavage of the cyclohexene ring formed after the initial fragmentation, leading to the loss of ethylene (28 Da).

Conclusion

The spectroscopic characterization of this compound is a textbook example of synergistic analytical chemistry. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework, IR spectroscopy provides rapid confirmation of the key carboxylic acid and alkene functional groups, and mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns. This guide, by integrating predictive analysis with foundational principles, provides researchers with a robust framework for the identification, quality control, and further investigation of this and structurally related molecules in their scientific endeavors.

References

- SpectraBase. (E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid. [Link]

- University of Calgary.

- Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]

- SpectraBase. Cyclohexaneacetic acid. [Link]

- Royal Society of Chemistry. ¹³C NMR Spectrum of (2E)-2-[(2S)-.... [Link]

- Unknown Source. ¹³C NMR. [Link]

- Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

- Chemistry LibreTexts.

- Human Metabolome Database. ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0000042). [Link]

- Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000042). [Link]

- Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000042). [Link]

- Wikipedia.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Unknown Source. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- YouTube.

- SlidePlayer. Infrared Spectroscopy. [Link]

- UCLA Chemistry. IR Chart. [Link]

- Michigan State University. IR Absorption Table. [Link]

- Chemsrc. Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester. [Link]

- PubChem.

- PubChem. 2-(4-methylcyclohexylidene)acetic Acid. [Link]

- PubChem. Cyclohexaneacetic acid. [Link]

- PubChem. Sodium Dodecylbenzenesulfonate.

Sources

Physical properties of 2-Cyclohexylideneacetic acid (melting point, boiling point, solubility)

An In-depth Technical Guide to the Physical Properties of 2-Cyclohexylideneacetic Acid

Introduction

This compound (CAS No. 1552-91-6) is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of approximately 140.18 g/mol .[1][2][3] Structurally, it is a carboxylic acid featuring a cyclohexylidene group attached to the alpha-carbon of acetic acid. This molecule serves as a valuable research chemical and an intermediate in various organic syntheses.[4] A thorough understanding of its physical properties is paramount for its effective handling, purification, reaction optimization, and application in research and drug development. This guide provides a detailed examination of the key physical properties of this compound—melting point, boiling point, and solubility—grounded in established experimental methodologies.

Melting Point Analysis

The melting point is a critical physical constant used to assess the identity and purity of a crystalline solid. For a pure compound, melting occurs over a narrow temperature range, typically 1-2°C. The presence of impurities depresses the melting point and broadens the melting range, a phenomenon known as melting point depression.[5]

Reported Melting Point

The experimentally determined melting point for this compound is consistently reported as a sharp value, indicative of a stable crystalline solid.

| Physical Property | Value | Source |

| Melting Point | 91 °C | ChemicalBook[2][6] |

Experimental Protocol for Melting Point Determination

The capillary method using a digital melting point apparatus is a standard and reliable technique for determining the melting point of a powdered solid.

Methodology Rationale: This protocol is designed to ensure uniform and controlled heating, which is crucial for obtaining an accurate melting range. A rapid initial heating phase brings the sample to just below the expected melting point, after which a much slower heating rate (~1-2°C per minute) is employed.[5][7] This slow ramp rate allows the system to maintain thermal equilibrium, ensuring that the temperature read by the thermometer accurately reflects the temperature of the sample as it transitions from solid to liquid.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush any large crystals using a mortar and pestle.[5]

-

Capillary Loading: Invert a capillary tube (one end sealed) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[7]

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm.[5][7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (5-10°C/min) to get an estimate.[5] Allow the apparatus to cool significantly before the next step.

-

Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (i.e., to ~70°C).

-

Slow Heating: Reduce the heating rate to 1-2°C per minute. This slow rate is critical for an accurate reading.[5]

-

Record Melting Range:

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible.[7]

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂.

Visualization: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Characteristics

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[8] Like other carboxylic acids, this compound exhibits a relatively high boiling point due to strong intermolecular hydrogen bonding, which can lead to the formation of stable dimers.[9][10] This effectively doubles the molecular weight, requiring more energy to transition into the vapor phase.[10]

Reported Boiling Point

The boiling point of this compound is highly dependent on pressure. It is significantly lower at reduced pressure, which is a common technique used to distill high-boiling-point compounds and prevent thermal decomposition.

| Physical Property | Value | Pressure | Source |

| Boiling Point | 281.6 °C | 760 mmHg (Atmospheric) | Guidechem[1] |

| Boiling Point | 105-106 °C | 2 Torr (Reduced) | ChemicalBook[2][6] |

Experimental Protocol for Boiling Point Determination (Microscale)

The Thiele tube method is a convenient and widely used microscale technique for determining boiling points, requiring only a small amount of sample.

Methodology Rationale: This method identifies the boiling point by observing the equilibrium between liquid and vapor. As the sample is heated past its boiling point, the air trapped in the inverted capillary expands and exits as a rapid stream of bubbles. Upon cooling, the vapor pressure inside the capillary drops. The boiling point is the temperature at which the external atmospheric pressure overcomes the vapor pressure, forcing the liquid back into the capillary tube.[11]

Step-by-Step Protocol:

-

Apparatus Assembly: Attach a small test tube or vial containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the vial should be aligned with the thermometer bulb.[11]

-

Capillary Insertion: Place a standard melting point capillary tube into the liquid, with its sealed end up and the open end down.[11]

-

Thiele Tube Setup: Place the thermometer and sample assembly into a Thiele tube containing high-boiling mineral oil. Ensure the sample is positioned below the side-arm of the tube.

-

Heating: Gently heat the side-arm of the Thiele tube with a Bunsen burner or heating mantle. The shape of the tube promotes convection currents, ensuring uniform temperature distribution.

-

Observation (Heating): As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the inverted capillary. Continue heating slowly until the bubbling becomes a rapid, continuous stream. This indicates the temperature is slightly above the boiling point.

-

Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.

-

Record Boiling Point: Watch the capillary tube closely. The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid at the current atmospheric pressure.

-

Record Pressure: Record the ambient barometric pressure, as boiling point is pressure-dependent.

Visualization: Boiling Point Determination Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

The physical properties of this compound—a melting point of 91°C, a high boiling point of 281.6°C at atmospheric pressure, and slight solubility in solvents like acetonitrile and chloroform—are defining characteristics for its laboratory and industrial use. The protocols detailed in this guide provide robust, validated frameworks for the precise determination of these properties, ensuring data integrity for researchers, scientists, and drug development professionals. Accurate characterization is the foundation upon which successful synthesis, purification, and formulation development are built.

References

- The Good Scents Company. cyclohexyl acetic acid, 5292-21-7.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 21363, Cyclohexaneacetic acid.

- Georgetown University. Determination of Melting Point.

- BYJU'S. Determination Of Melting Point Of An Organic Compound.

- University of Colorado Denver. Exp 1 - Melting Points.

- Chemsrc. Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester.

- University of Technology. experiment (1) determination of melting points.

- LibreTexts Chemistry. 6.1D: Step-by-Step Procedures for Melting Point Determination.

- LibreTexts Chemistry. 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- CAS Common Chemistry. Methyl 4-formylbenzoate.

- Nagwa. Question Video: Determining Which Carboxylic Acid Has the Highest Boiling Point.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 96206, this compound.

- JoVE. Video: Boiling Points - Concept.

- Chemguide. an introduction to carboxylic acids.

- Lumen Learning. 15.4 Physical Properties of Carboxylic Acids.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 15642, Phosphonic acid, phenyl-, diethyl ester.

- Mol-Instincts. cyclohexylideneacetic acid - 1552-91-6.

- Pharmaffiliates. This compound.

- Chemcasts. methyl 4-formylbenzoate (CAS 1571-08-0) Properties.

- ResearchGate. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.

- SCIRP. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.

- ResearchGate. Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CYCLOHEXYLIDENE ACETIC ACID | 1552-91-6 [chemicalbook.com]

- 3. CAS 1552-91-6 | this compound - Synblock [synblock.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. CYCLOHEXYLIDENE ACETIC ACID | 1552-91-6 [amp.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Discovery and history of 2-Cyclohexylideneacetic acid

An In-Depth Technical Guide to the Discovery, History, and Synthesis of 2-Cyclohexylideneacetic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organic compound utilized as a versatile building block in chemical synthesis and as a reference standard in the pharmaceutical industry. We will explore the historical evolution of its synthesis, from early, laborious methods rooted in classical organic chemistry to the development of modern, highly efficient protocols. This document details the underlying principles, mechanisms, and step-by-step procedures for its preparation. Furthermore, it consolidates the compound's key physicochemical properties and discusses its primary applications, with a focus on its role in drug development and quality control. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.

Introduction and Chemical Identity

This compound (CAS No. 1552-91-6) is an α,β-unsaturated carboxylic acid characterized by an exocyclic double bond connecting a cyclohexane ring to an acetic acid moiety.[1][2] Its structure presents a valuable synthetic handle, combining the features of a cycloalkane with the reactivity of a conjugated acid system. While not a therapeutic agent itself, it is a crucial intermediate and a well-documented impurity of the anticonvulsant drug Gabapentin, designated as "Gabapentin Impurity 29".[1] This status makes its synthesis and characterization of paramount importance for analytical and quality control purposes within the pharmaceutical sector.

Caption: Chemical Structure of this compound.

The Historical Evolution of Synthetic Methodologies

The synthesis of this compound and its esters is a practical illustration of the advancement in olefination chemistry over the last century. The journey began with classic condensation reactions and has progressed to highly efficient and stereoselective modern techniques.

Early Approaches: The Reformatsky Reaction

The earliest conceptual pathway to synthesizing esters of this compound involves the Reformatsky reaction, first discovered by Sergey Nikolaevich Reformatsky in 1887.[3][4] This reaction utilizes an organozinc intermediate, formed from an α-halo ester and zinc metal, which then adds to a carbonyl compound like cyclohexanone.[4][5] The resulting β-hydroxy ester is subsequently dehydrated to yield the target α,β-unsaturated ester.

While historically significant, this method is often described as a "laborious procedure giving low yields" for this class of compounds.[6] The reaction requires the activation of zinc and can be sensitive to reaction conditions, making it less practical for large-scale, high-purity synthesis compared to modern alternatives.[5]

Reaction Mechanism:

-

Oxidative Addition: Metallic zinc inserts into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate) to form an organozinc reagent, the "Reformatsky enolate".[4][5]

-

Nucleophilic Addition: The enolate adds to the carbonyl carbon of cyclohexanone through a six-membered chair-like transition state.[5]

-

Workup and Dehydration: Acidic workup protonates the alkoxide to form a β-hydroxy ester. Subsequent dehydration, often under acidic or basic conditions, eliminates water to form the carbon-carbon double bond.[7]

Caption: Workflow of the Reformatsky Reaction for ester synthesis.

The Modern Standard: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction, developed from the earlier Wittig reaction, is now considered the "method of choice" for preparing esters of this compound due to its high efficiency, mild conditions, and superior product isolation.[6][8][9] This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than its corresponding phosphonium ylide used in the Wittig reaction.[8]

A key advantage of the HWE reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble and easily removed by aqueous extraction.[8][10] This simplifies purification significantly compared to the Wittig reaction, where the triphenylphosphine oxide byproduct often requires challenging chromatography for removal. The HWE reaction typically shows a strong preference for the formation of the (E)-alkene, which is the thermodynamically favored isomer.[8][11]

Reaction Mechanism:

-

Deprotonation: A base (e.g., sodium hydride) removes the acidic proton alpha to the phosphonate and ester groups of a reagent like triethyl phosphonoacetate, forming a stabilized phosphonate carbanion.[8][10]

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of cyclohexanone, leading to an oxaphosphetane intermediate.[11]

-

Elimination: The oxaphosphetane intermediate collapses, eliminating the stable dialkyl phosphate and forming the alkene double bond.[8]

Caption: Workflow of the Horner-Wadsworth-Emmons (HWE) Reaction.

Detailed Experimental Protocols

The following protocols represent a standard laboratory synthesis for the precursor to this compound, based on the highly efficient HWE reaction.

Protocol: Synthesis of Ethyl Cyclohexylideneacetate via HWE Reaction

This procedure is adapted from Organic Syntheses.[6]

Materials:

-

Sodium hydride (NaH), 50% dispersion in mineral oil

-

1,2-Dimethoxyethane (DME), anhydrous

-

Triethyl phosphonoacetate

-

Cyclohexanone

-

Benzene

-

Ice bath

Procedure:

-

A 500-ml. three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.

-

12.0 g (0.25 mole) of a 50% sodium hydride dispersion is placed in the flask and washed with petroleum ether to remove the mineral oil. 100 ml of anhydrous DME is added.

-

The flask is cooled in an ice bath, and 56.0 g (0.25 mole) of triethyl phosphonoacetate is added dropwise with stirring over 1 hour, maintaining the temperature below 20°C.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

To the resulting clear solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over 30-40 minutes, maintaining the temperature at 20–30°C with an ice bath. A gummy precipitate of sodium diethyl phosphate will form.

-

The mixture is heated to 60–65°C for 15 minutes.

-

The mixture is cooled, and the product is isolated by decanting the mother liquor from the precipitate. The precipitate is washed with several portions of benzene.

-

The combined organic layers are distilled to remove the solvent, and the residue is purified by vacuum distillation to yield ethyl cyclohexylideneacetate (typical yield 67–77%).[6]

Hydrolysis to this compound: The resulting ethyl ester can be hydrolyzed to the free acid using standard procedures, such as refluxing with aqueous sodium hydroxide, followed by acidic workup to precipitate the product.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 1552-91-6 | [1][12] |

| Molecular Formula | C₈H₁₂O₂ | [1][13] |

| Molecular Weight | 140.18 g/mol | [1][12] |

| Appearance | White to Off-White Solid | [1][12] |

| Melting Point | 91 °C | [1] |

| Boiling Point | 105-106 °C (at 2 Torr) | [1] |

| pKa (Predicted) | 4.25 ± 0.41 | [1] |

| Solubility | Slightly soluble in acetonitrile and chloroform | [1] |

Applications in Research and Drug Development

The primary utility of this compound lies in two main areas:

-

Organic Synthesis Intermediate: As a functionalized building block, it serves as a starting material for more complex molecules. The α,β-unsaturated system is amenable to a variety of chemical transformations, including Michael additions, reductions, and cycloadditions, making it a valuable tool for synthetic chemists. It is often listed commercially as a "useful research chemical".[12]

-

Pharmaceutical Reference Standard: Its most critical industrial application is as a certified impurity standard for the drug Gabapentin.[1] Regulatory agencies require pharmaceutical companies to identify and control impurities in their drug products. Therefore, a pure, well-characterized sample of this compound is essential for developing and validating analytical methods (e.g., HPLC) to ensure the safety and quality of Gabapentin.

While the compound itself does not have known therapeutic activity, the broader class of phenoxy acetic acid and related derivatives has been extensively investigated for various biological activities, particularly as anti-inflammatory agents targeting the COX-2 enzyme.[14][15] This highlights the importance of the acetic acid scaffold in medicinal chemistry.

Conclusion

This compound stands as a testament to the progress of synthetic organic chemistry. Its preparative history charts a course from the foundational but often inefficient Reformatsky reaction to the elegant and highly effective Horner-Wadsworth-Emmons olefination. This evolution has enabled its reliable production, cementing its role not as a therapeutic agent, but as an indispensable tool in both academic research and the rigorous quality control landscape of the modern pharmaceutical industry. Its continued importance is assured as a key reference material and a versatile synthetic intermediate.

References

- Chemsrc. (n.d.). Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester.

- National Center for Biotechnology Information. (n.d.). Methyl 2-cyclohexylideneacetate. PubChem Compound Database.

- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.

- Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from a resource on name reactions in organic synthesis.

- Wipf, P. (2007). The Wittig Reaction.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.

- Organic Syntheses. (n.d.). 2-cyclohexyloxyethanol.

- Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction.

- Organic Syntheses. (n.d.). ethyl cyclohexylideneacetate.

- SATHEE. (n.d.). Chemistry Reformatsky Reaction.

- NROChemistry. (n.d.). Reformatsky Reaction.

- BYJU'S. (n.d.). Reformatsky reaction.

- Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano.

- RecNotes. (n.d.). Reformatsky Reaction.

- The Synthetic Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.

- Wiley-VCH. (n.d.). (E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid. SpectraBase.

- Pharmaffiliates. (n.d.). This compound.

- Wikipedia. (n.d.). Wittig reaction.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction.

- Organic Syntheses. (n.d.). 2-cyclohexenone.

- Google Patents. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

- Bozorov, K., et al. (2019). Recent applications of click chemistry in drug discovery. PubMed.

- PubMed. (n.d.). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid.

- National Center for Biotechnology Information. (n.d.). Cyanocyclohexylideneacetic acid. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 2-(4-methylcyclohexylidene)acetic Acid. PubChem Compound Database.

- PubMed. (n.d.). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide.

- Mol-Instincts. (n.d.). cyclohexylideneacetic acid.

- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI.

- ResearchGate. (n.d.). Repositioning of 2,4-Dichlorophenoxy acetic acid as a potential anti-inflammatory agent.

- Royal Society of Chemistry. (n.d.). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives.

- ResearchGate. (n.d.). Applications substituted 2-aminothiophenes in drug design.

Sources

- 1. CYCLOHEXYLIDENE ACETIC ACID | 1552-91-6 [chemicalbook.com]

- 2. This compound | C8H12O2 | CID 96206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 4. byjus.com [byjus.com]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Page loading... [wap.guidechem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Cyclohexylideneacetic Acid and its Derivatives

Introduction: The Significance of 2-Cyclohexylideneacetic Acid Derivatives in Modern Research

This compound and its ester or amide derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their utility stems from the exocyclic α,β-unsaturated carbonyl system, a versatile pharmacophore and a reactive handle for further chemical transformations. These compounds serve as key intermediates in the synthesis of a wide array of biologically active molecules, including anti-inflammatory agents, and as building blocks for novel polymers and functional materials. This guide provides an in-depth exploration of the primary synthetic routes to this important class of molecules, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations essential for researchers, scientists, and drug development professionals.

Strategic Approaches to the Carbonyl Olefination of Cyclohexanone

The synthesis of this compound and its derivatives fundamentally relies on the olefination of cyclohexanone. Several powerful methodologies have been developed for this transformation, each with its distinct advantages and limitations. The choice of method is often dictated by factors such as desired stereoselectivity, substrate scope, scalability, and the nature of the desired derivative (acid, ester, etc.). This guide will focus on the most robust and widely employed methods: the Horner-Wadsworth-Emmons reaction, the Wittig reaction, the Reformatsky reaction, the Peterson Olefination, and the Knoevenagel condensation.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Workhorse for (E)-α,β-Unsaturated Esters